molecular formula C25H21ClN4O2 B11288516 N-(2-chlorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11288516
M. Wt: 444.9 g/mol
InChI Key: XBBNWYRVSMNWCG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a methylbenzyl group, and an imidazo[1,2-a]benzimidazole core, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-a]benzimidazole Core: This step often starts with the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the benzimidazole derivative.

    Attachment of the Methylbenzyl Group: This step involves the alkylation of the benzimidazole core with a methylbenzyl halide under basic conditions.

    Acetylation: The final step is the acetylation of the resulting compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Amino derivatives of the acetamide moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-benzimidazol-3-yl]acetamide: Similar structure but lacks the imidazo ring.

    N-(2-chlorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The presence of the imidazo[1,2-a]benzimidazole core in N-(2-chlorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide distinguishes it from other similar compounds. This core structure can confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(4-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H21ClN4O2/c1-16-10-12-17(13-11-16)15-29-24(32)22(14-23(31)27-19-7-3-2-6-18(19)26)30-21-9-5-4-8-20(21)28-25(29)30/h2-13,22H,14-15H2,1H3,(H,27,31)

InChI Key

XBBNWYRVSMNWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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